

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

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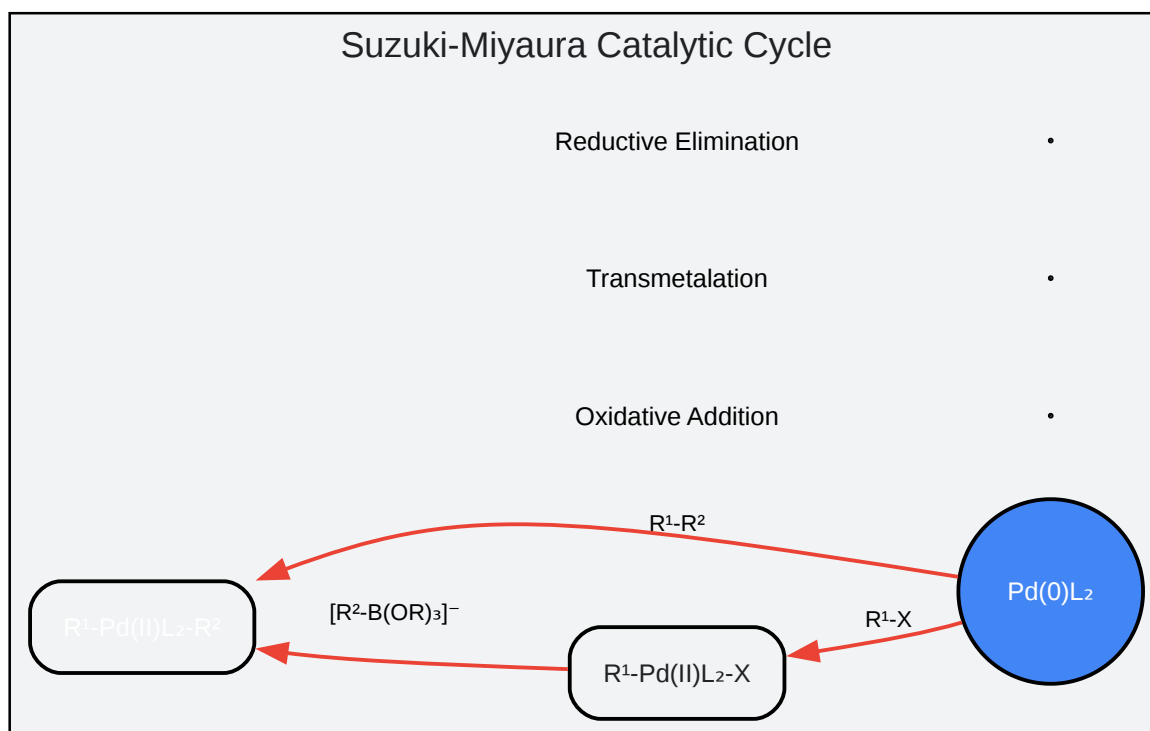
Compound of Interest

Compound Name: (4-Chloropyridin-3-yl)methanol

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At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.^{[1][6][7]} Understanding this cycle is fundamental to comprehending the differing reactivities of the chloropyridine isomers. The rate-determining step for unreactive aryl chlorides is typically the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.



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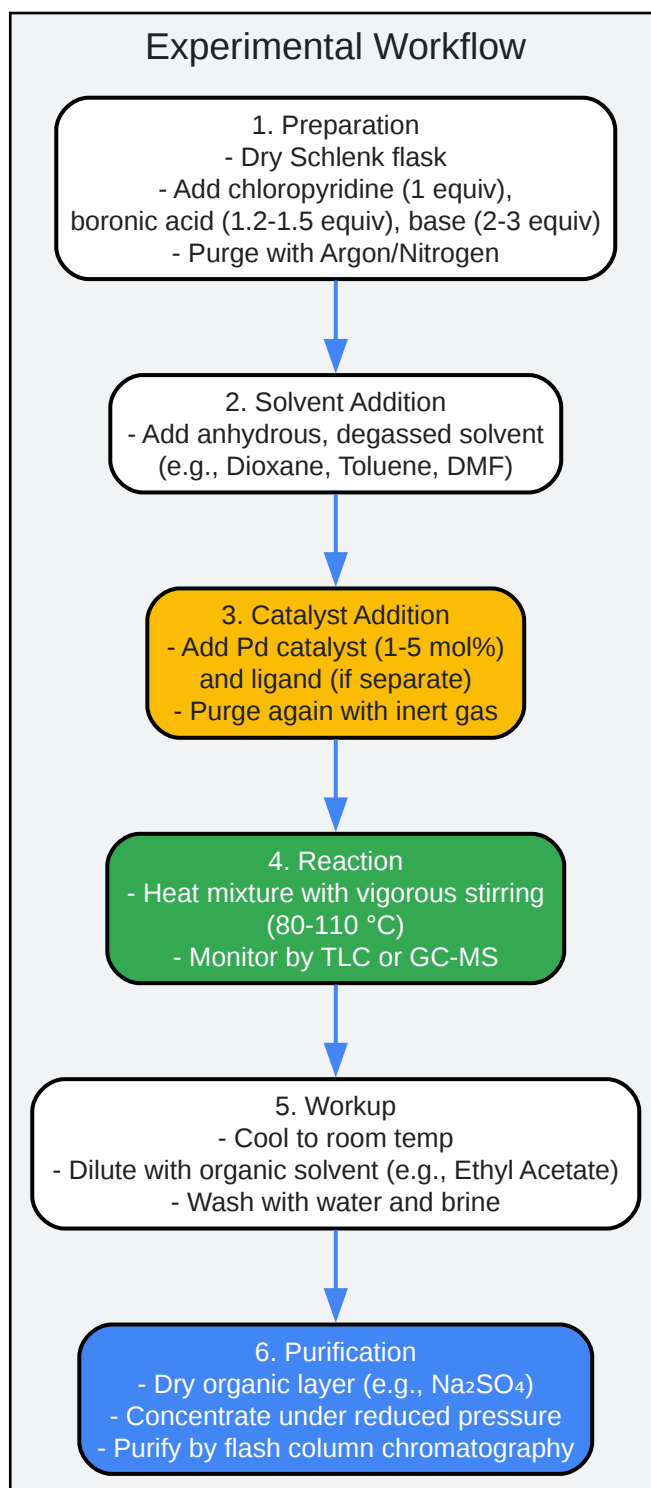
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Tale of Three Isomers: Unpacking Reactivity

The reactivity of the chloropyridine isomers in Suzuki coupling generally follows the trend: 2-chloropyridine > 4-chloropyridine >> 3-chloropyridine. This hierarchy is a direct consequence of the electronic effects exerted by the electron-withdrawing nitrogen atom on the carbon-chlorine bond.

Chloropyridine Isomers

2-Chloropyridine
(ortho)3-Chloropyridine
(meta)4-Chloropyridine
(para)



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